molecular formula C16H15ClO2S B2492986 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-12-5

2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone

Cat. No.: B2492986
CAS No.: 344279-12-5
M. Wt: 306.8
InChI Key: XGJHKZZAVJYXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C16H15ClO2S and its molecular weight is 306.8. The purity is usually 95%.
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Scientific Research Applications

Heterocyclization and Anti-Inflammatory Applications

A study by Moskvina, Shilin, and Khilya (2015) focused on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, leading to heterocyclization producing isoflavone and other heterocycles. These compounds are crucial in pharmaceuticals for their potential biological activities (Moskvina, Shilin, & Khilya, 2015). Similarly, Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and found them to have remarkable anti-inflammatory activity, indicating their potential in therapeutic applications (Karande & Rathi, 2017).

Synthesis and Crystallographic Studies

Harano et al. (2007) investigated the reaction of certain compounds with arylamines, yielding dihydroindolo[1,2-c]quinazoline derivatives, a reaction crucial for the synthesis of complex organic compounds used in various scientific applications (Harano et al., 2007). Kumar et al. (2015) conducted a detailed study on the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, combining experimental approaches like X-ray diffraction with computational methods, highlighting the importance of understanding molecular structures in scientific research (Kumar et al., 2015).

Antimicrobial and Antituberculosis Activity

Wanjari (2020) explored the antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating its potential in combating microbial infections, a significant aspect of medical research (Wanjari, 2020). Manikannan et al. (2010) synthesized pyridine derivatives showing potent antitubercular activity, suggesting their possible role in addressing tuberculosis, a major global health issue (Manikannan et al., 2010).

Electronic Structure and Fluorescent Probes

Toh, Meepripruk, and Rasmidi (2019) conducted a computational study to understand the electronic structure of a related compound, demonstrating the relevance of computational methods in studying the properties of complex molecules (Toh, Meepripruk, & Rasmidi, 2019). Fang et al. (2019) developed a fluorescent on-off probe highly selective to H2S, illustrating the compound's potential in creating sensitive detection systems for biological and environmental monitoring (Fang et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJHKZZAVJYXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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